molecular formula C17H18F3N3O B279786 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide

Cat. No. B279786
M. Wt: 337.34 g/mol
InChI Key: SQNGPPWAKWCRBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as "CTP-499" and has been studied extensively for its potential therapeutic applications. CTP-499 is a promising drug candidate that has been shown to have significant biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of CTP-499 is not fully understood. However, it is believed to act through multiple pathways, including inhibition of oxidative stress, modulation of inflammation, and regulation of neurotrophic factors. CTP-499 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a key factor in promoting neuronal survival and growth.
Biochemical and Physiological Effects:
CTP-499 has been shown to have significant biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective properties. CTP-499 has also been shown to increase the expression of BDNF, which may promote neuronal survival and growth. In addition, CTP-499 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of CTP-499 is its well-established synthesis method, which allows for large-scale production of the compound. In addition, CTP-499 has been extensively studied in animal models, which provides a solid foundation for further research. However, one of the limitations of CTP-499 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on CTP-499. One area of interest is the potential therapeutic applications of CTP-499 in human neurological disorders, such as stroke, traumatic brain injury, and Alzheimer's disease. Further studies are needed to determine the safety and efficacy of CTP-499 in human clinical trials. Another area of interest is the potential use of CTP-499 as a tool for studying the mechanisms of neuroprotection and neuroregeneration. Finally, further studies are needed to optimize the synthesis method of CTP-499 and to develop new formulations that improve its solubility and bioavailability.

Synthesis Methods

The synthesis method of CTP-499 involves the reaction of 2-cyclopropyl-3-(trifluoromethyl)pyrazole with N-(2-ethylphenyl)acetamide in the presence of a suitable solvent and a catalytic amount of a base. The reaction yields CTP-499 as a white solid, which can be further purified by recrystallization. The synthesis method of CTP-499 is well-established and has been reported in several scientific publications.

Scientific Research Applications

CTP-499 has been studied extensively for its potential therapeutic applications. It has been shown to have significant neuroprotective effects in several animal models of neurological disorders, including stroke, traumatic brain injury, and spinal cord injury. CTP-499 has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties. In addition, CTP-499 has been studied for its potential to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

Molecular Formula

C17H18F3N3O

Molecular Weight

337.34 g/mol

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C17H18F3N3O/c1-2-11-5-3-4-6-13(11)21-16(24)10-23-14(12-7-8-12)9-15(22-23)17(18,19)20/h3-6,9,12H,2,7-8,10H2,1H3,(H,21,24)

InChI Key

SQNGPPWAKWCRBR-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3

Origin of Product

United States

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